Product packaging for Pemptoporphyrin(Cat. No.:CAS No. 17468-11-0)

Pemptoporphyrin

Cat. No.: B108228
CAS No.: 17468-11-0
M. Wt: 536.6 g/mol
InChI Key: DKAGEROMGGJASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pemptoporphyrin is a porphyrin derivative and an analog of protoporphyrin IX, a critical intermediate in the heme biosynthesis pathway . Its chemical structure is defined as 2,7,12,18-Tetramethyl-8-vinyl-21H,23H-porphyrin-13,17-dipropionic acid (CAS Registry Number: 17468-11-0) . Like other porphyrins, it is a heterocyclic macrocycle composed of four pyrrole subunits and exhibits strong absorption of visible light due to its conjugated ring system . Porphyrins are fundamental to numerous biological processes, most notably as the core structure of heme in hemoglobin . Researchers utilize porphyrin derivatives like this compound to study the heme biosynthetic pathway, enzyme functions, and porphyrin metabolism . The compound's structure, featuring vinyl and propionic acid groups, makes it a molecule of interest for investigating porphyrin chemistry, modifications, and their behavior in biological systems . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H32N4O4 B108228 Pemptoporphyrin CAS No. 17468-11-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17468-11-0

Molecular Formula

C32H32N4O4

Molecular Weight

536.6 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-7-ethenyl-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C32H32N4O4/c1-6-21-17(3)25-12-20-11-16(2)24(33-20)13-26-18(4)22(7-9-31(37)38)29(35-26)15-30-23(8-10-32(39)40)19(5)27(36-30)14-28(21)34-25/h6,11-15,33-34H,1,7-10H2,2-5H3,(H,37,38)(H,39,40)

InChI Key

DKAGEROMGGJASM-UHFFFAOYSA-N

SMILES

CC1=CC2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C=C)C

Canonical SMILES

CC1=CC2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C=C)C

Origin of Product

United States

Chemical Synthesis Methodologies of Pemptoporphyrin

Total Synthesis Approaches to Pemptoporphyrin and its Esters

The total synthesis of this compound has been achieved through several distinct routes, each contributing to the confirmation of its structure and providing access to this important molecule.

Synthesis via Biladiene Intermediates

A significant approach to the synthesis of this compound involves the use of biladiene intermediates. Specifically, 1-bromo-1,19-dideoxy-19-methyl-biladiene-ac dihydrobromides have been utilized as key precursors. rsc.orgrsc.org In this methodology, the peripheral vinyl groups are introduced at a late stage of the synthesis from 2-(methoxycarbonylamino)ethyl or similar precursors via a Hofmann elimination reaction. rsc.orgrsc.org

One reported synthesis involved the condensation of two dipyrromethene hydrobromides to form the 1-bromo-1,19-dideoxy-19-methylbiladiene-ac salt. This intermediate was then cyclized by heating in o-dichlorobenzene to yield the porphyrin macrocycle. rsc.org The final step involved a Hofmann elimination to generate the vinyl group of this compound dimethyl ester, which had a melting point of 209-210°C. rsc.org This synthetic route was crucial in unambiguously establishing the structure of this compound as 2-hydryl-4-vinyl-deuteroporphyrin IX, rather than its isomer. rsc.org

Another strategy utilizing bilene-b (B1264685) intermediates has also been reported for the synthesis of this compound dimethyl ester. publish.csiro.aupublish.csiro.au This method involves the reaction of an α-formyl-α'-methyldipyrrylmethane with the monoimmonium salt derivative of an α,α'-dicarboxydipyrrylmethane. The resulting bilene-b is then cyclized using copper acetate (B1210297) in pyridine (B92270) to afford the porphyrin. publish.csiro.aupublish.csiro.au

Intermediate TypeKey ReactionPrecursorsReference
1-Bromo-1,19-dideoxy-19-methyl-biladiene-acCyclization and Hofmann eliminationDipyrromethene hydrobromides rsc.orgrsc.org
Bilene-bCondensation and cyclizationα-Formyl-α'-methyldipyrrylmethane, α,α'-dicarboxydipyrrylmethane publish.csiro.aupublish.csiro.au

Synthetic Routes from Protoporphyrin-IX

Protoporphyrin-IX, a readily available natural porphyrin, has served as a starting material for the synthesis of this compound. uni-muenchen.de These transformations often involve the selective modification of one of the vinyl groups of protoporphyrin-IX. One such method involves the conversion of protoporphyrin-IX into harderoporphyrin, which can then be further transformed into this compound. lsu.edu

Synthetic Routes from Deuteroporphyrin-IX

Deuteroporphyrin-IX is a logical precursor for this compound synthesis due to its structural similarity. This compound can be conceptualized as a mono-vinyl derivative of deuteroporphyrin-IX. Indeed, reduction of this compound dimethyl ester using a resorcinol (B1680541) melt has been shown to yield deuteroporphyrin-IX dimethyl ester, confirming the underlying deuteroporphyrin (B1211107) macrocycle. nih.gov Synthetic strategies have been developed to introduce a single vinyl group onto the deuteroporphyrin-IX scaffold. rsc.orgrsc.org

Preparation of this compound Dimethyl Ester

The dimethyl ester of this compound is the most commonly synthesized and studied form of this molecule. Its preparation is typically the final step in the synthetic sequences described above. Following the formation of the porphyrin macrocycle, esterification of the propionic acid side chains is carried out, often using methanol (B129727) in the presence of an acid catalyst. rsc.org Purification of this compound dimethyl ester is frequently achieved by column chromatography on alumina, followed by crystallization from a mixture of chloroform (B151607) and methanol. nih.gov The reported melting point for the purified ester is in the range of 215–218°C. nih.gov

Synthesis of this compound Isomers and Related Analogues

The synthesis of isomers of this compound has been crucial for the definitive structural assignment of the natural product. rsc.org The isomeric structure, with the vinyl group at position 2 and the hydrogen at position 4, was also synthesized to compare its properties with those of the natural this compound. rsc.orgrsc.org The synthesis of both isomers allowed for a direct comparison of their spectral data, confirming the structure of natural this compound. rsc.orgrsc.org

Furthermore, the synthesis of related analogues, such as chlorocruoroporphyrin (B1229187) (Spirographis porphyrin), has been undertaken in parallel with this compound synthesis, often employing similar synthetic strategies. rsc.org The synthesis of the fifteen isomers of protoporphyrin has also provided a broader context for understanding the properties of asymmetrically substituted porphyrins like this compound. researchgate.net

Advancements in Porphyrin and Porphyrinoid Total Synthesis Applicable to this compound Scaffolds

The field of porphyrin synthesis is continually evolving, with new methodologies that could be applied to the synthesis of this compound and its analogues. rsc.org Modern synthetic strategies often focus on increasing efficiency and providing access to a wider range of functionalized porphyrins. rsc.org

Recent advancements include the development of more robust methods for the synthesis of unsymmetrical porphyrins, which is directly relevant to the this compound scaffold. nih.gov The use of protecting groups to stabilize reactive intermediates like dipyrromethanes and biladienes has improved yields and scalability. google.com Additionally, the development of new cyclization conditions and catalysts offers the potential for milder and more efficient syntheses. rsc.org

The synthesis of porphyrinoids, which are porphyrin analogues with modified macrocycles, has also seen significant progress. nih.gov Techniques developed for the synthesis of chlorins (dihydroporphyrins) and other modified porphyrinoids could potentially be adapted to create novel this compound analogues with altered electronic and photophysical properties. osti.gov The exploration of dipyrrin (B1230570) complexes and their role as precursors in porphyrinoid synthesis also presents new avenues for accessing complex porphyrin structures. researchgate.net

AdvancementPotential Application to this compound Synthesis
Improved methods for unsymmetrical porphyrin synthesisMore efficient and higher-yielding routes to this compound and its isomers.
Use of protecting groups for intermediatesIncreased stability and easier handling of dipyrromethane and biladiene precursors. google.com
New cyclization catalysts and conditionsMilder reaction conditions and improved yields in the final macrocyclization step.
Synthesis of chlorin (B1196114) and other porphyrinoidsCreation of novel this compound analogues with modified properties. osti.gov

Spectroscopic Elucidation and Advanced Analytical Characterization of Pemptoporphyrin

Nuclear Magnetic Resonance (NMR) Spectroscopy of Pemptoporphyrin

NMR spectroscopy has been a powerful tool in determining the substitution pattern of the this compound macrocycle. nih.gov The large ring current of the aromatic porphyrin system induces a significant spread in the chemical shifts of the protons, providing a wealth of structural information. uni-muenchen.denih.gov

Proton NMR Spectral Analysis and Assignment

The ¹H NMR spectrum of this compound dimethyl ester, recorded in deuterochloroform (CDCl₃), reveals key features that have enabled the assignment of its protons. nih.gov The presence of a vinyl group and a single hydrogen atom (hydryl group) at positions 2 and 4 (or vice versa) has been confirmed through these studies. nih.gov This leads to the structural identification of this compound as 2(4)-hydryl-1,3,5,8-tetramethyl-4(2)-vinyldeuteroporphyrin IX. nih.gov

The aromatic nature of the porphyrin ring results in characteristic downfield shifts for the meso-protons (typically between 9-10 ppm) and upfield shifts for the internal NH protons (around -2 ppm). nih.gov While specific shift values for all protons of this compound are not detailed in the provided results, the general principles of porphyrin NMR spectroscopy allow for confident assignment of the observed signals. uni-muenchen.denih.gov

Table 1: Representative ¹H NMR Data for Porphyrin Structures

Proton Type Typical Chemical Shift (δ, ppm)
meso-H9.0 - 10.0
Pyrrole-H~8.0
Inner NH~ -2.0

Note: This table provides typical chemical shift ranges for porphyrin protons and is for illustrative purposes. Specific shifts for this compound may vary based on solvent and other experimental conditions.

Comparative NMR Studies with Other Porphyrins and Derivatives

Comparative NMR studies with other porphyrins, such as protoporphyrin IX and its derivatives, have been instrumental in confirming the assignments for this compound. nih.govrsc.org By comparing the spectra of related compounds, researchers can deduce the effects of different peripheral substituents on the chemical shifts of the macrocycle's protons. uni-muenchen.de For instance, the reduction of this compound dimethyl ester yields deuteroporphyrin (B1211107) IX dimethyl ester, and the NMR spectrum of this product helps to solidify the structural elucidation of the parent molecule. nih.gov

Electronic Absorption Spectroscopy of this compound

The electronic absorption spectrum of this compound is characterized by two main features typical of porphyrins: an intense Soret band in the near-UV region and several weaker Q-bands in the visible region. nih.govscispace.comwikipedia.org These absorptions arise from π-π* transitions within the conjugated macrocycle. lasalle.eduresearchgate.net

Analysis of Soret and Q-bands

The Soret band, or B band, is a strong transition to the second excited state (S₀ → S₂), while the Q-bands represent weaker transitions to the first excited state (S₀ → S₁). scispace.comlasalle.edu For this compound, the Soret band is observed around 400 nm. nih.govscispace.com The Q-bands appear at longer wavelengths, with reported values for this compound at approximately 502 nm, 536 nm, and 572 nm. scispace.com The number and position of the Q-bands can be influenced by the symmetry of the porphyrin and the nature of its peripheral substituents. scispace.com

Table 2: Electronic Absorption Data for this compound

Band Wavelength (nm)
Soret~400
Q-band502
Q-band536
Q-band572

Data sourced from a study on various free porphyrins. scispace.com

Molar Extinction Coefficients and Spectral Properties

The molar extinction coefficients (ε) for the absorption bands of this compound dimethyl ester have been determined, providing quantitative information about the intensity of these transitions. nih.gov While the specific values from the primary literature are noted as being presented, they are not explicitly listed in the abstract. nih.gov Generally, the Soret band has a very high molar extinction coefficient, often exceeding 100,000 M⁻¹cm⁻¹, while the Q-bands are significantly less intense. researchgate.netomlc.org The solvent environment can influence the exact position and intensity of these bands. nih.gov

Mass Spectrometry Techniques in this compound Characterization

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. nih.govnih.gov High-resolution mass spectrometry, often coupled with a separation technique like high-performance liquid chromatography (HPLC), allows for the precise mass determination of the molecule and its fragments. frontiersin.orgmdpi.com

Techniques such as electrospray ionization (ESI) are commonly employed for the analysis of porphyrins, as they are effective for ionizing these relatively large and complex molecules. nih.govajol.info Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting product ions. frontiersin.orgwhiterose.ac.uk This fragmentation pattern can help to confirm the identity and structure of the substituents on the porphyrin macrocycle. frontiersin.org For instance, in the analysis of similar porphyrins, fragmentation pathways often involve the loss of peripheral groups, such as carboxylic acid side chains. frontiersin.org

Chromatographic Methods for this compound Analysis and Purification

Chromatographic techniques are fundamental in the analysis and purification of porphyrins, including this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. khanacademy.orgwikipedia.org The choice of chromatographic method depends on the specific analytical goal, whether it is for quantitative analysis, qualitative identification, or preparative purification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of porphyrins. shimadzu.com It offers high resolution and sensitivity, making it the gold standard for analyzing complex porphyrin mixtures found in biological and geological samples. shimadzu.comaapg.org

Reversed-phase HPLC (RP-HPLC) is the most common mode used for porphyrin analysis. nih.gov In this technique, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. nih.govajol.info The separation is based on the hydrophobicity of the porphyrins. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of porphyrins with a wide range of polarities. nih.govwindows.net

A typical mobile phase for porphyrin analysis consists of a mixture of an aqueous buffer, such as ammonium (B1175870) acetate (B1210297), and an organic modifier like acetonitrile (B52724) or methanol (B129727). scielo.brresearchgate.netnih.gov The pH of the buffer can significantly influence the retention and resolution of porphyrin isomers. scielo.brresearchgate.net For instance, an ammonium acetate buffer at pH 5.16 has been used effectively in a gradient with acetonitrile and methanol for the separation of various porphyrins. nih.gov

Detection in HPLC analysis of porphyrins is most commonly achieved using a fluorescence detector, as porphyrins exhibit strong natural fluorescence. shimadzu.comscielo.br This method provides high sensitivity and selectivity. shimadzu.com All porphyrin compounds absorb light intensely at or near 410 nm, which is often used as the excitation wavelength. shimadzu.com UV-Vis detectors are also used, monitoring the characteristic Soret band of porphyrins around 400 nm. bridgewater.edu More advanced detection methods, such as mass spectrometry (MS), can be coupled with HPLC (HPLC-MS) to provide structural information and definitive identification of the separated porphyrins. ajol.infonih.gov

The application of HPLC extends to the quantitative analysis of porphyrins in various clinical materials, which can aid in the diagnosis of porphyrias. nih.govnih.gov By using appropriate internal standards, accurate quantification of individual porphyrins, including those with fewer than five carboxyl groups like this compound, can be achieved. nih.govnih.gov

Table 1: HPLC Conditions for Porphyrin Analysis

Parameter Conditions Source
Column Reversed-phase C18 nih.govajol.info
Mobile Phase A 1.0 M Ammonium acetate buffer (pH 5.16) with 10% (v/v) acetonitrile nih.gov
Mobile Phase B 10% (v/v) acetonitrile in methanol nih.gov
Elution Gradient nih.govwindows.net
Flow Rate 0.4 mL/min nih.gov
Detection Fluorescence (Excitation: ~410 nm) or UV-Vis (~400 nm) shimadzu.combridgewater.edu

Thin-Layer Chromatography (TLC) Techniques

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis and purification of porphyrins. nih.govnih.govlibretexts.org It is particularly useful for monitoring the progress of reactions and for the preliminary separation of porphyrins from complex mixtures. libretexts.orgacs.org

In TLC, a thin layer of an adsorbent material, such as silica (B1680970) gel or talc, coated on a plate serves as the stationary phase. wikipedia.orgnih.govscielo.br The sample is spotted onto the plate, which is then placed in a developing chamber containing a solvent or a mixture of solvents (the mobile phase). wikipedia.org The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. khanacademy.orgwikipedia.org

For the separation of free porphyrins, silica gel plates are commonly used. nih.gov The choice of the mobile phase is critical for achieving good separation. scielo.br Various solvent systems have been developed for porphyrin analysis. For instance, a mixture of chloroform (B151607), acetone, and acetic acid has been successfully used to separate porphyrins with different numbers of carboxylic groups. scielo.br Another system for separating porphyrin methyl esters utilizes a mixture of chloroform, kerosene, and n-propanol. journals.co.za

After development, the separated porphyrin bands on the TLC plate can be visualized under long-wave fluorescent light, as they exhibit characteristic fluorescence. nih.gov This allows for the easy identification of the different porphyrins present in the sample. nih.gov For quantitative analysis, the separated spots can be scraped off the plate, eluted with a suitable solvent, and then measured by spectrophotometry or fluorimetry. journals.co.za TLC can also be used for small-scale preparative purification of porphyrins. wikipedia.org

Table 2: TLC Systems for Porphyrin Separation

Stationary Phase Mobile Phase Application Source
Silica Gel Chloroform/Acetone/Acetic Acid (8:2:0.1 v/v/v) Separation of porphyrins with varying numbers of carboxylic groups. scielo.br
Silica Gel Light Petroleum/Toluene/Acetic Acid/Water (66:33:85:15 v/v/v/v) Resolution of various metal chelates of porphyrins. researchgate.net
Talc Not specified Separation of free porphyrins like coproporphyrin and uroporphyrin. nih.gov

Biological Occurrence and Mechanistic Pathways Involving Pemptoporphyrin

Natural Occurrence of Pemptoporphyrin in Biological Samples

The detection of this compound in biological materials provides insights into metabolic processes, particularly the fate of heme within the body. Its presence is most notably documented in fecal matter and has been associated with conditions involving anaerobic bacterial activity.

Detection in Fecal Extracts

This compound is a recognized component of fecal porphyrins in healthy individuals. nih.govproquest.commdpi.com Its presence in stool is primarily the result of the metabolic activity of the anaerobic gut flora on heme. nih.govresearchgate.netresearchgate.net This heme can originate from dietary sources, the sloughing of intestinal epithelial cells, or from gastrointestinal bleeding. clinicalpub.com Consequently, the quantification of fecal this compound, along with other heme-derived porphyrins like deuteroporphyrin (B1211107), can serve as a sensitive marker for detecting and monitoring gastrointestinal blood loss. nih.gov Studies have demonstrated a dose-dependent increase in fecal porphyrins following the administration of blood, and elevated levels have been observed in response to NSAID-induced gastrointestinal bleeding. nih.gov The levels of this compound in feces can fluctuate significantly, a variation largely attributed to the composition and activity of the intestinal microbiota. researchgate.net

Biological SampleKey FindingsRelevant Compounds
Fecal ExtractsNaturally present in healthy individuals. nih.govproquest.commdpi.com Levels fluctuate with gut flora activity. researchgate.net Increased levels indicate gastrointestinal bleeding. nih.govHeme, Protoporphyrin, Deuteroporphyrin

Identification in Pus Samples

The formation of porphyrins in abscess pus, particularly under anaerobic conditions, mirrors the processes observed in the intestinal tract. nih.gov The porphyrin profile in pus from abscesses where anaerobic bacteria are present is remarkably similar to that of feces. nih.gov This suggests that this compound, as a product of anaerobic bacterial metabolism of heme, is likely to be found in such purulent samples. The common anaerobic bacterium Bacteroides fragilis, a key player in intestinal heme metabolism, is also frequently implicated in abscess formation. nih.gov The presence of this compound in these contexts would therefore be indicative of heme degradation by anaerobic bacteria within the infected site.

Biosynthetic and Degradative Pathways Related to this compound Formation

This compound is not a direct intermediate in the human heme biosynthesis pathway but is rather a downstream product of heme degradation, mediated by microbial enzymes. Its formation is a testament to the intricate interplay between host metabolism and the gut microbiome.

Metabolic Conversion from Protoporphyrin-IX

The direct precursor to this compound is protoporphyrin-IX. researchgate.netloinc.org this compound's chemical structure is 2(4)-hydryl-1,3,5,8-tetramethyl-4(2)-vinyldeuteroporphyrin IX, indicating a modification of one of the vinyl groups of protoporphyrin-IX. nih.gov This conversion is not carried out by human enzymes but is a result of the metabolic activity of intestinal bacteria. researchgate.netresearchgate.netclinicalpub.com These microbes possess the enzymatic machinery to alter the side chains of the porphyrin ring, including the reduction or removal of the vinyl groups of protoporphyrin. clinicalpub.com

PathwayPrecursorKey TransformationProductMediating Factor
Heme DegradationHemeConversion to protoporphyrin and subsequent modificationThis compoundAnaerobic gut bacteria researchgate.net
Protoporphyrin-IX MetabolismProtoporphyrin-IXModification of a vinyl groupThis compoundIntestinal bacteria clinicalpub.com

Bacterial Metabolism of Porphyrins Leading to this compound

The formation of this compound from protoporphyrin is exclusively dependent on the anaerobic component of the gut microbiota. nih.govresearchgate.netresearchgate.net Studies involving the selective suppression of intestinal flora have shown that inhibiting anaerobic bacteria completely halts the transformation of protoporphyrin into this compound and deuteroporphyrin. researchgate.net In contrast, the suppression of aerobic bacteria has no discernible effect on this conversion. researchgate.net This highlights the specific and essential role of anaerobic bacteria, such as those from the Bacteroides genus, in the production of this compound in the gut. nih.gov Different types of anaerobic bacteria may have varying effects on porphyrin metabolism, leading to different profiles of fecal porphyrins. researchgate.net

Enterohepatic Circulation and Porphyrin Fate in Preclinical Models

The enterohepatic circulation is a critical pathway influencing the metabolism and disposition of numerous endogenous and exogenous substances, including porphyrins. This process involves the excretion of compounds from the liver into the bile, their subsequent passage into the small intestine, and potential reabsorption back into the portal circulation, returning them to the liver. nih.govopenaccessjournals.com The fate of specific porphyrins within this system is of significant interest in preclinical research, particularly for understanding disorders of heme biosynthesis. nih.govnih.gov

In preclinical models, the liver plays a central role in heme metabolism. mdpi.com Porphyrins and their precursors are processed within hepatocytes. The physicochemical properties of these molecules, such as polarity and molecular weight, largely determine their primary route of elimination. nih.govnews-medical.net While smaller, more hydrophilic compounds are typically excreted via the kidneys, larger and more amphipathic or lipophilic molecules like protoporphyrin and its derivatives are preferentially eliminated via the liver into the bile. nih.govnews-medical.net

This compound is a dicarboxylic porphyrin derived from protoporphyrin IX. Research in animal models indicates that the fate of this compound is closely tied to the biliary-fecal excretion pathway. Studies analyzing the excreta of various animal models have identified this compound as a key fecal porphyrin. researchgate.netresearchgate.net It is often found alongside its precursor, protoporphyrin, in both its iron-free form and as an iron-ligated heme complex. researchgate.net The presence of this compound in feces strongly suggests that, like protoporphyrin, it undergoes significant biliary excretion. researchgate.netnih.gov

Once secreted into the intestinal lumen as a component of bile, porphyrins may be reabsorbed or eliminated in the feces. The extent of reabsorption versus fecal excretion determines the compound's half-life and potential for accumulation. nih.gov For many porphyrins, this biliary excretion is a primary clearance mechanism. nih.gov Preclinical studies, often utilizing rodent models with induced porphyria, are instrumental in elucidating these pathways. nih.govnih.gov These models allow for the detailed investigation of how genetic defects in the heme synthesis pathway affect the hepatic handling and subsequent excretion of porphyrins like this compound. nih.govnih.gov

The table below summarizes findings on porphyrin fate from preclinical research, highlighting the pathways relevant to this compound and related compounds.

Table 1: Porphyrin Fate and Excretion in Preclinical Models

Compound Preclinical Model Context Primary Organ of Metabolism/Excretion Primary Excretion Route Research Findings
This compound Rodent models, Avian models Liver Biliary-Fecal Found in feces as a derivative of protoporphyrin. researchgate.netresearchgate.net
Protoporphyrin IX Rodent models of Protoporphyria Liver Biliary-Fecal Undergoes biliary excretion; high levels can lead to hepatic accumulation and toxicity. nih.govnih.gov
Heme Rodent models (bile-duct-cannulated rats) Liver Biliary-Fecal Excreted into bile unmetabolized, a process enhanced by inhibition of heme oxygenase. nih.gov

| Coproporphyrin III | Mouse models of Hereditary Coproporphyria | Liver | Biliary-Fecal | Elevated levels found in feces. nih.gov |

Table 2: Compound Names Mentioned in Article

Compound Name
Coproporphyrin III
Heme
This compound

Photophysical and Photochemical Properties of Pemptoporphyrin and Its Derivatives

Fluorescence Emission Studies of Pemptoporphyrin

Detailed experimental data on the specific fluorescence properties of this compound, such as its emission maxima, quantum yield, and fluorescence lifetime, are not extensively available in the published literature. However, its structural similarity to the well-characterized protoporphyrin IX allows for a reasoned estimation of its fluorescent behavior. This compound differs from protoporphyrin IX by the substitution of a vinyl group with a hydrogen atom at position 2 of the porphyrin macrocycle.

Typically, porphyrins exhibit a strong absorption band, known as the Soret band, in the blue region of the spectrum (around 400-410 nm) and several weaker Q-bands in the 500-700 nm range. jhuapl.edu Upon excitation into these absorption bands, they emit fluorescence, characterized by two main emission peaks in the red region of the spectrum. For instance, protoporphyrin IX in organic solvents displays emission maxima around 635 nm and 700 nm. mdpi.com Given the minor structural difference, the fluorescence emission spectrum of this compound is expected to be very similar, with two characteristic peaks in the red spectral region.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is influenced by the molecular structure and the solvent environment. For protoporphyrin IX, the fluorescence quantum yield can vary significantly depending on the solvent and aggregation state. mdpi.com The absence of the electron-withdrawing vinyl group in this compound might lead to a slight increase in its fluorescence quantum yield compared to protoporphyrin IX, although this effect is generally modest.

The fluorescence lifetime (τf), the average time the molecule stays in its excited state before emitting a photon, is another crucial parameter. For protoporphyrin IX, lifetimes in the range of several nanoseconds (e.g., ~16 ns in organic solution) have been reported. nih.govfrontiersin.orgnih.gov It is anticipated that this compound would exhibit a similar fluorescence lifetime.

Table 1: Comparison of Expected Fluorescence Properties of this compound with Protoporphyrin IX

PropertyProtoporphyrin IX (in organic solvent)This compound (Expected)
Fluorescence Emission Maxima ~635 nm and ~700 nmSimilar to Protoporphyrin IX
Fluorescence Quantum Yield (Φf) Varies (e.g., ~0.11 in DMF for TPP) nih.govPotentially slightly higher than Protoporphyrin IX
Fluorescence Lifetime (τf) ~16 ns nih.govfrontiersin.orgnih.govSimilar to Protoporphyrin IX

Note: The values for this compound are estimations based on its structural similarity to protoporphyrin IX, as direct experimental data is scarce.

Singlet Oxygen Generation Efficiency in Porphyrin Systems (General Relevance)

A key photochemical process for many porphyrins, particularly in the context of photodynamic therapy, is the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen. mdpi.com This process occurs via energy transfer from the excited triplet state of the porphyrin to ground-state molecular oxygen (³O₂). The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).

The ability of a porphyrin to generate singlet oxygen is critically dependent on the efficiency of intersystem crossing (ISC) from the excited singlet state to the triplet state. Factors that enhance ISC, such as the presence of heavy atoms (either as a central metal ion or as peripheral substituents), tend to increase the singlet oxygen quantum yield. rsc.org Conversely, processes that compete with ISC, such as fluorescence and internal conversion, will reduce the efficiency of singlet oxygen generation.

The singlet oxygen quantum yields for various porphyrins have been extensively studied and are known to be influenced by the porphyrin structure and the surrounding medium.

Table 2: Singlet Oxygen Quantum Yields (ΦΔ) for Selected Porphyrins

Porphyrin DerivativeSolventSinglet Oxygen Quantum Yield (ΦΔ)
Tetraphenylporphyrin (TPP)DMF0.66 researchgate.net
Protoporphyrin IXVarious~0.5-0.8 20.210.105
Zinc(II) Phthalocyanine (ZnPc)DMF0.56 nih.gov
Tin(IV) Protoporphyrin (SnPP)Methanol (B129727)0.58 20.210.105

This table illustrates the high efficiency of many porphyrin derivatives in generating singlet oxygen, a property that is fundamental to their application as photosensitizers.

Influence of Structural Modifications on Photophysical Properties of Porphyrin Derivatives (General Relevance)

The photophysical properties of porphyrins can be finely tuned by modifying their chemical structure. These modifications can involve changes to the peripheral substituents, the central metal ion, or the macrocycle itself.

Peripheral Substituents: The nature and position of substituents on the porphyrin ring can significantly alter the electronic properties of the molecule, thereby influencing its absorption and emission characteristics. Electron-donating groups can cause a red-shift in the absorption and emission spectra, while electron-withdrawing groups can lead to a blue-shift. For instance, the introduction of halogen atoms can increase the rate of intersystem crossing due to the heavy-atom effect, leading to a decrease in fluorescence quantum yield and an increase in singlet oxygen generation. rsc.org

Central Metal Ion: The insertion of a metal ion into the porphyrin core has a profound impact on its photophysical properties. Diamagnetic metals like zinc (Zn²⁺) or magnesium (Mg²⁺) generally preserve the fluorescence of the porphyrin. In contrast, paramagnetic metals such as copper (Cu²⁺) or iron (Fe³⁺) often quench fluorescence and promote non-radiative decay pathways. Heavy metal ions, like palladium (Pd²⁺) or platinum (Pt²⁺), significantly enhance intersystem crossing, resulting in high triplet state yields and efficient phosphorescence or singlet oxygen generation. nih.gov

Table 3: Effect of Central Metal Ion on Photophysical Properties of Tetraphenylporphyrin (TPP)

MetalloporphyrinFluorescence Quantum Yield (Φf)Triplet Quantum Yield (ΦT)
H₂TPP (Free base)0.110.88
ZnTPP0.0330.88
CuTPP< 0.0001~1.0
PdTPP< 0.001~1.0

Data compiled from various sources for illustrative purposes.

Aggregation Effects on Porphyrin Photophysics (General Relevance)

In aqueous solutions, porphyrins, especially those with hydrophobic peripheries, have a strong tendency to aggregate. This self-assembly process significantly alters their photophysical properties. The nature of the aggregation can be broadly classified into two types: H-aggregates (face-to-face arrangement) and J-aggregates (edge-to-edge arrangement).

H-aggregates are characterized by a blue-shift in their Soret absorption band compared to the monomer. This type of aggregation typically leads to a significant decrease in fluorescence quantum yield, a phenomenon known as aggregation-caused quenching (ACQ). rsc.org The close proximity of the porphyrin macrocycles in H-aggregates facilitates rapid non-radiative decay of the excited state.

J-aggregates , on the other hand, exhibit a red-shifted Soret band. While often also associated with fluorescence quenching, some J-aggregates can display unique photophysical properties, including enhanced emission under certain conditions, a phenomenon termed aggregation-induced emission (AIE).

The aggregation behavior is highly dependent on factors such as the porphyrin concentration, the ionic strength and pH of the solution, and the presence of surfactants or other molecules that can mediate the self-assembly process. rsc.org Understanding and controlling aggregation is crucial, as it can dramatically impact the efficiency of porphyrins in applications such as fluorescence imaging and photodynamic therapy. For instance, in photodynamic therapy, aggregation is generally undesirable as it reduces the generation of singlet oxygen. mdpi.com

Theoretical and Computational Investigations of Pemptoporphyrin

Quantum Chemical Studies on Electronic Spectra

The characteristic electronic absorption spectrum of porphyrins, featuring an intense Soret band in the near-UV region and weaker Q-bands in the visible region, is a direct manifestation of their electronic structure. Quantum chemical methods are indispensable tools for interpreting these spectra and understanding the underlying electronic transitions.

Time-Dependent Density Functional Theory (TDDFT) Applications

Time-Dependent Density Functional Theory (TDDFT) has emerged as a powerful and computationally efficient method for calculating the excited-state properties of medium to large-sized molecules like pemptoporphyrin. benasque.orgcecam.org It allows for the prediction of electronic absorption spectra by calculating vertical excitation energies and their corresponding oscillator strengths. researchgate.netresearchgate.net

The choice of the exchange-correlation functional and the basis set is crucial for the accuracy of TDDFT calculations. nih.gov For porphyrin systems, hybrid functionals such as B3LYP are often employed as they provide a good balance between computational cost and accuracy for valence excited states. nih.gov However, for an improved description of charge-transfer or Rydberg states, range-separated functionals may be necessary. The selection of an appropriate functional is a critical step, as different functionals can yield varying results for excitation energies and oscillator strengths. github.io

Table 1: Representative TDDFT Calculated Excitation Energies and Oscillator Strengths for a Porphyrin Analogue

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major MO Contribution
Qx(0,0)2.155770.02HOMO -> LUMO
Qy(0,0)2.355280.05HOMO-1 -> LUMO
Bx3.104001.20HOMO -> LUMO+1
By3.253811.50HOMO-1 -> LUMO+1
Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar porphyrin molecules, to demonstrate the output of TDDFT calculations.

Research findings have shown that TDDFT can reproduce the general features of porphyrin absorption spectra well. For instance, studies on free-base porphine (B87208) and its derivatives have demonstrated good agreement between TDDFT-calculated spectra and experimental data. nih.govresearchgate.net The Gouterman four-orbital model, which explains the origin of the Q and Soret bands as transitions between the two highest occupied molecular orbitals (HOMO and HOMO-1) and the two lowest unoccupied molecular orbitals (LUMO and LUMO+1), is often well-supported by TDDFT calculations. scispace.com

Ab Initio Calculations for Electronic Structure

While TDDFT is a widely used method, more rigorous ab initio calculations, such as Configuration Interaction (CI) and the GW approximation combined with the Bethe-Salpeter equation (BSE), can provide a more accurate description of the electronic structure and spectra, especially when electron correlation effects are significant. nih.govwikipedia.org

Ab initio methods, by their nature, are computationally more demanding. However, they can offer benchmark results against which other methods can be compared. For example, ab initio CI calculations on free-base porphin have been shown to yield excitation energies in good agreement with experimental values, highlighting the importance of including both single and double excitations from σ and π electrons for an accurate description of the electronic states. wikipedia.org Similarly, the GW-BSE approach has been successfully applied to free-base porphyrins, revealing the excitonic nature of the optical peaks and providing an accurate description of the absorption spectra. nih.gov

These high-level calculations are crucial for validating the results obtained from more computationally feasible methods like TDDFT and for providing a deeper understanding of the complex electronic interactions within the this compound molecule.

Molecular Modeling and Conformational Analysis of this compound

The three-dimensional structure and conformational flexibility of this compound are key determinants of its biological activity and material properties. Molecular modeling techniques, particularly molecular mechanics (MM), are employed to explore the conformational landscape of this molecule.

Conformational analysis involves identifying the low-energy conformations of a molecule. uci.edu For a flexible molecule like this compound, which possesses side chains that can rotate, a variety of conformations are possible. Systematic or Monte Carlo search methods are often used to explore the potential energy surface and identify stable conformers. uci.eduslideshare.net

The accuracy of molecular mechanics calculations relies heavily on the quality of the force field used. wikipedia.org A force field is a set of parameters that define the potential energy of a molecule as a function of its atomic coordinates. wikipedia.org For porphyrins, specialized force fields or parameters adapted from general force fields like AMBER or CHARMM are often necessary to accurately model the unique chemical environment of the porphyrin core and its substituents. middlebury.edunih.gov These parameters include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions. nih.gov

Table 2: Key Force Field Parameters for Molecular Modeling of Porphyrin-like Molecules

Interaction TermDescription
Bond StretchingDefines the energy required to stretch or compress a bond from its equilibrium length.
Angle BendingDescribes the energy associated with deforming a bond angle from its ideal value.
Torsional (Dihedral)Represents the energy barrier for rotation around a chemical bond.
van der WaalsAccounts for short-range attractive and repulsive forces between non-bonded atoms.
ElectrostaticModels the Coulombic interactions between atomic partial charges.
Note: This table provides a general overview of the types of parameters found in a molecular mechanics force field.

Through conformational analysis, researchers can determine the preferred spatial arrangement of the substituents on the this compound macrocycle. This information is critical for understanding how the molecule interacts with its environment, such as binding to a protein or self-assembling into larger structures.

Structure-Property Relationship Predictions through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physicochemical properties of molecules based on their chemical structure. nih.govmdpi.comresearchgate.net These models establish a mathematical relationship between a set of molecular descriptors and a specific property.

For this compound and its derivatives, QSAR models could be developed to predict properties such as binding affinity to a target protein, photodynamic therapy efficacy, or antimicrobial activity. fip.org Similarly, QSPR models can predict fundamental physicochemical properties like solubility, lipophilicity (logP), and electronic properties. nih.govresearchgate.net

The development of a robust QSAR/QSPR model involves several key steps:

Data Set Collection: A diverse set of this compound analogues with experimentally measured properties is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the property of interest. nih.gov

Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

Table 3: Examples of Molecular Descriptors Used in QSAR/QSPR Studies

Descriptor TypeExamples
ConstitutionalMolecular Weight, Number of H-bond donors/acceptors
TopologicalWiener Index, Kier & Hall Connectivity Indices
GeometricalMolecular Surface Area, Molecular Volume
ElectronicDipole Moment, HOMO/LUMO energies, Partial Charges
PhysicochemicalCalculated logP, Molar Refractivity
Note: This table lists common descriptors that could be used to build QSAR/QSPR models for this compound derivatives.

By employing these computational approaches, it is possible to screen virtual libraries of this compound derivatives and prioritize candidates with desired properties for synthesis and experimental testing, thereby accelerating the discovery process. arxiv.orgchemrxiv.org

Derivatives and Analogues of Pemptoporphyrin: Synthetic Strategies and Explorations

Synthesis of Pemptoporphyrin Esters (e.g., Dimethyl Ester)

The synthesis of this compound dimethyl ester is a crucial first step for many further functionalization reactions, as the esterification of the two propionic acid side chains enhances solubility in organic solvents and protects the carboxylic acid groups. Several synthetic routes have been established.

One common approach involves the use of 1,19-dideoxy-1,19-dimethylbilenes-b or biladienes-ac as key intermediates. publish.csiro.au For instance, a synthesis of this compound dimethyl ester has been reported starting from appropriate dipyrromethane precursors. publish.csiro.au A key step involves the condensation of a suitable α-formyldipyrrylmethane with a monoimmonium salt derivative of another dipyrrylmethane to yield a porphyrin with an acetyl group, such as 4-acetyldeuteroporphyrin diethyl ester. publish.csiro.au This acetyl group can then be reduced to a hydroxyethyl (B10761427) group using sodium borohydride, followed by transesterification to the methyl ester and subsequent dehydration to form the vinyl group of this compound dimethyl ester. publish.csiro.au

Another established method utilizes a stepwise synthesis that introduces the vinyl substituent in the final stages. rsc.org This strategy employs β-diethylaminoethyl groups as precursors to the vinyl group. rsc.org The synthesis involves the condensation of appropriately substituted dipyrromethene hydrobromides to form a 1-bromo-1,19-dideoxy-19-methylbiladiene-ac salt. During this process, the propionic acid chains are converted to their methyl esters. rsc.org This intermediate is then cyclized to form the porphyrin macrocycle. The final step is a Hofmann elimination of the diethylaminoethyl group to generate the desired vinyl group, yielding this compound dimethyl ester. rsc.org The melting point for the synthesized this compound dimethyl ester has been reported as 209-210 °C. rsc.org

These methods provide unambiguous routes to this compound dimethyl ester, confirming its structure as having the vinyl group at position 2 of the porphyrin ring. publish.csiro.aursc.org

Functionalization Reactions of the this compound Macrocycle

The this compound macrocycle offers several sites for functionalization, primarily the single vinyl group, the propionic acid side chains (usually as their esters), and the meso positions. The reactivity of these sites is analogous to that of the well-studied protoporphyrin IX. nih.gov

Modifications of the Vinyl Group: The single vinyl group is a versatile handle for introducing a wide range of functionalities.

Addition Reactions: Hydrobromination of the vinyl group, followed by nucleophilic substitution, allows for the introduction of various substituents. nih.gov Thiol addition follows Markovnikov's rule. nih.gov

Oxidative Cleavage: The vinyl group can be converted to a formyl group, although this often requires methods that circumvent harsh reagents like osmium tetroxide to maintain the integrity of the macrocycle. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed reactions are particularly useful. Bromination of the vinyl group creates a precursor for Suzuki-Miyaura and Sonogashira coupling reactions, enabling the attachment of aryl and alkynyl moieties, respectively. nih.gov This allows for the extension of the π-conjugated system.

Cycloadditions: The vinyl group can participate in cycloaddition reactions, such as 1,3-dipolar cycloadditions, to introduce heterocyclic systems. nih.gov

Modifications of the Propionic Acid Moieties: The propionic acid side chains are readily modified, typically after being converted to their dimethyl esters.

Amidation: Standard peptide coupling reactions can be used to link amino acids or other amine-containing molecules to the porphyrin core. nih.gov

Esterification: Besides methyl esters, other esters can be synthesized to tune solubility and properties. nih.gov

Modifications at the Meso Positions: While less common for naturally derived porphyrins like this compound, meso positions can be functionalized, often through electrophilic substitution reactions, though regioselectivity can be a challenge.

Metalloporphyrin Complexes of this compound

The central cavity of the this compound macrocycle can accommodate a wide variety of metal ions, forming metallopemptoporphyrins with distinct spectroscopic and electronic properties.

Synthesis of Metal-Incorporated Pemptoporphyrins

The insertion of a metal ion into the this compound core is a standard procedure in porphyrin chemistry. The general method involves reacting this compound dimethyl ester with a metal salt in a suitable solvent. The choice of solvent and metal salt depends on the specific metal being inserted.

Commonly used metal salts include acetates, chlorides, and acetylacetonates. For example, zinc(II) insertion is typically achieved by refluxing the porphyrin with zinc(II) acetate (B1210297) in a solvent mixture like dichloromethane/methanol (B129727). Nickel(II) can be inserted using nickel(II) acetate in a higher-boiling solvent such as dimethylformamide (DMF). researchgate.net The progress of the reaction can be easily monitored by UV-vis spectroscopy, as metal insertion causes a significant shift in the absorption bands.

Spectroscopic and Electronic Properties of Metallopemptoporphyrins

The incorporation of a metal ion into the this compound macrocycle profoundly influences its electronic structure and, consequently, its spectroscopic properties. The UV-visible absorption spectrum is particularly sensitive to metallation.

Free-base porphyrins typically exhibit a strong Soret band (or B band) around 400 nm and four weaker Q-bands in the 500-700 nm region. Upon metallation, the symmetry of the molecule increases, which simplifies the Q-band region to typically two bands (α and β). The exact positions of the Soret and Q bands are dependent on the specific metal ion coordinated within the core.

For example, the UV-vis spectrum of a generic free-base porphyrin dimer in DMF showed absorption maxima (λ_max) at 419, 516, 552, 591, and 647 nm. academie-sciences.fr The insertion of different metals would be expected to shift these bands and reduce the number of Q-bands. The electronic properties, such as the HOMO-LUMO gap, are also modulated by the central metal, which in turn affects the electrochemical potentials and photochemical behavior of the molecule. nih.gov

This table provides representative UV-vis absorption data for porphyrin systems to illustrate the typical spectral characteristics. Specific values for metallopemptoporphyrins would require dedicated experimental measurement but are expected to follow these general trends.

This compound in the Context of Multi-Porphyrin Systems and Dimers

The unique structure of this compound, with its single reactive vinyl group, makes it an interesting building block for the construction of covalently linked multi-porphyrin systems and dimers. These arrays are of significant interest for applications in artificial photosynthesis, molecular electronics, and photodynamic therapy. rsc.orgmdpi.com

Synthetic strategies to link porphyrin units are diverse. One approach involves forming ether linkages. For example, a hydroxyl-substituted porphyrin can be reacted with a suitable linker like α,α'-dibromo-o-xylene to form a dimer with high yields. nih.gov this compound could be incorporated into such a system by first converting its vinyl group to a hydroxyethyl group.

Another powerful method involves using palladium-catalyzed cross-coupling reactions. rsc.org For instance, a this compound derivative with a bromo- or iodo-functionalized meso-position could be coupled with an ethynyl-substituted porphyrin via a Sonogashira reaction to create a conjugated dimer. rsc.org Similarly, Suzuki coupling can be used to form aryl-linked dimers. rsc.org

The construction of larger, linear multi-porphyrin arrays can be achieved through coordination chemistry. massey.ac.nz For example, phosphine-substituted porphyrins can act as ligands, coordinating to the metal center (such as ruthenium or rhodium) of another porphyrin unit. massey.ac.nz This modular approach allows for the synthesis of well-defined trimers and larger oligomers. massey.ac.nz this compound could be functionalized with a phosphine (B1218219) group at a meso-position to serve as a terminal unit or an internal building block in such arrays.

The electronic communication between the porphyrin units in these dimers and arrays is highly dependent on the nature of the linker. Conjugated linkers, such as butadiyne or phenylenevinylene bridges, facilitate strong electronic coupling, leading to significant red-shifts and broadening of the absorption bands in the UV-vis spectrum, which is desirable for light-harvesting applications. rsc.org

Future Directions and Emerging Research Areas in Pemptoporphyrin Studies

Novel Synthetic Methodologies for Pemptoporphyrin and its Analogues

The synthesis of this compound, a naturally occurring porphyrin derived from protoporphyrin IX, and its analogues is crucial for detailed biological and physicochemical studies. While classical methods have been established, current research focuses on developing more efficient, versatile, and scalable synthetic routes.

One established approach involves the transformation of protoporphyrin-IX, a readily available starting material. lsu.edufrontierspecialtychemicals.com For instance, the synthesis of this compound dimethyl ester has been reported, showcasing methods to modify the peripheral substituents of the porphyrin macrocycle. researchgate.netrsc.org These transformations often involve multiple steps, including reductions, halogenations, and coupling reactions to achieve the desired structure. mdpi.com

Emerging strategies are increasingly focused on modular and convergent syntheses. The use of dipyrromethanes and biladienes-ac as key intermediates allows for the construction of unsymmetrically substituted porphyrins with high control over the substituent pattern. researchgate.net This is particularly important for creating analogues of this compound with modified vinyl or propionate (B1217596) groups to probe structure-activity relationships. Methodologies that avoid the need for chromatography and contaminants of animal origin are also being developed, which is a significant improvement for producing high-quality porphyrin derivatives on a larger scale. researchgate.net

Furthermore, metal-mediated cross-coupling reactions, such as the Sonogashira coupling, are being employed to introduce a variety of functional groups onto the porphyrin core, enabling the synthesis of novel analogues that are not accessible through traditional methods. nih.gov The development of designer heme proteins, where the native heme is replaced by a synthetic analogue, represents another frontier. nih.gov This approach allows the study of porphyrin function within a controlled protein environment and can be facilitated by expression-based methods in engineered E. coli strains that lack the ability to synthesize heme themselves. nih.gov

Table 1: Comparison of Synthetic Approaches for Porphyrins

Methodology Description Advantages Key Intermediates
Classical (e.g., MacDonald) Condensation of dipyrromethanes to form the porphyrin macrocycle. researchgate.net Well-established for a variety of porphyrins. Dipyrromethanes, Pyrroles
Biladiene Route Stepwise synthesis involving the cyclization of a biladiene-ac (B1260648) intermediate. researchgate.net Good for synthesizing unsymmetrical porphyrins. Biladienes-ac
Modern Cross-Coupling Use of metal catalysts (e.g., Palladium) to couple functional groups to a porphyrin core. nih.gov High functional group tolerance and versatility. Halogenated porphyrins

| Biomimetic/Protein-based | Incorporation of synthetic cofactors into apoproteins to create designer proteins. nih.gov | Provides a native-like environment; enhances water solubility. | Apoproteins, Synthetic Heme Analogues |

Advanced Spectroscopic Techniques for Enhanced Characterization

The detailed characterization of this compound is fundamental to understanding its structure and function. While standard techniques like UV-Visible spectroscopy are routinely used to identify the characteristic Soret and Q bands of porphyrins, advanced methods are providing unprecedented levels of detail. worldscientific.commdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. Modern pulse Fourier transform (PFT) NMR techniques provide enhanced sensitivity and allow for the analysis of complex porphyrin structures and their conformations in solution. uni-muenchen.de Two-dimensional NMR experiments (e.g., COSY, HSQC) are invaluable for assigning the complex proton and carbon spectra of asymmetrically substituted porphyrins like this compound.

Mass spectrometry (MS) has also seen significant advancements. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the precise molecular weight. scirp.org The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity, enabling the simultaneous quantification of different porphyrins, including this compound, in complex biological matrices like urine and feces. mdpi.com This is particularly important for diagnostic applications and for studying porphyrin metabolism.

Fourier Transform Infrared (FTIR) spectroscopy, especially in Attenuated Total Reflection (ATR) mode, reveals information about the vibrational modes of the molecule and its functional groups. mdpi.com When porphyrins are complexed with nanoparticles or other molecules, FTIR-ATR can detect changes in the vibrational bands, suggesting specific interactions and binding modes. mdpi.com

Table 2: Spectroscopic Techniques for Porphyrin Analysis

Technique Information Obtained Advantages
UV-Visible Spectroscopy Electronic transitions (Soret and Q bands). mdpi.comscispace.com Simple, rapid, good for quantification.
NMR Spectroscopy Detailed molecular structure, conformation, and dynamics. uni-muenchen.de Provides definitive structural information in solution.
Mass Spectrometry (MS/MS) Molecular weight, fragmentation patterns, quantification. scirp.orgmdpi.com High sensitivity and specificity, suitable for complex mixtures.
FTIR-ATR Spectroscopy Vibrational modes of functional groups, molecular interactions. mdpi.com Non-destructive, provides information on chemical bonding.

| Fluorescence Spectroscopy | Emission properties, detection in biological samples. d-nb.inforesearchgate.net | Highly sensitive for detecting trace amounts. |

Deeper Mechanistic Understanding of this compound Biological Transformations

This compound is a known metabolite of heme, the iron-containing protoporphyrin IX prosthetic group found in hemoglobin and other hemoproteins. frontierspecialtychemicals.comtaylorandfrancis.com It is formed through the modification of protoporphyrin IX and is typically excreted in feces. researchgate.net Understanding the precise biochemical pathways and mechanisms that lead to the formation of this compound is an active area of research.

The transformation from protoporphyrin IX involves modifications to the vinyl groups on the porphyrin ring. lsu.eduwhiterose.ac.uk It is hypothesized that gut microbiota play a significant role in these transformations. Identifying the specific enzymes and bacterial species responsible for the conversion of heme into this compound and other fecal porphyrins is a key objective. This knowledge could provide insights into the gut microbiome's role in host metabolism and disease.

Studies have shown that dietary factors, such as the consumption of red meat, can increase the fecal excretion of porphyrins, including this compound. researchgate.net This highlights the connection between diet, gut microbial activity, and porphyrin metabolism. Research is ongoing to differentiate between endogenous porphyrin production and porphyrins derived from dietary sources to improve the reliability of fecal porphyrin analysis as a diagnostic tool for conditions like porphyrias or gastrointestinal bleeding. researchgate.net

Furthermore, the transformation of chlorophylls (B1240455) in geochemical settings provides an interesting parallel. Studies on the diagenesis of chlorophyll (B73375) have shown that abiotic reactions, for example with hydrogen sulfide (B99878) in anoxic environments, can lead to the reduction of vinyl groups. whiterose.ac.uk Investigating whether similar non-enzymatic chemical transformations contribute to this compound formation in the gut environment could reveal novel metabolic pathways.

Theoretical Insights for Rational Design of Porphyrin Systems

Computational chemistry and theoretical modeling have become indispensable tools for studying porphyrin systems, providing insights that are often difficult to obtain through experimental methods alone. These approaches are crucial for the rational design of novel porphyrin analogues with tailored properties.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to predict the geometric and electronic structures, as well as the optical properties (e.g., absorption spectra), of porphyrins. scielo.org.mxresearchgate.net These calculations help to understand how different peripheral substituents or metal centers influence the molecule's properties. chinesechemsoc.orgrsc.org For example, theoretical studies can predict how the introduction of electron-donating or electron-withdrawing groups will shift the Soret and Q bands, which is essential for designing photosensitizers for photodynamic therapy or dyes for solar cells. rsc.orgrsc.org

Molecular dynamics (MD) simulations are employed to study the behavior of porphyrins in different environments, such as in solution or interacting with biological membranes or proteins. researchgate.net These simulations can reveal information about ligand binding affinities, solvation effects, and the conformational dynamics of the porphyrin macrocycle. rsc.org For instance, computational studies have been used to calculate the binding affinities of various small ligands to iron(III) porphyrins, which is relevant for understanding the mechanism of action of antimalarial drugs that target heme detoxification. rsc.org

By combining experimental data with theoretical calculations, researchers can gain a comprehensive understanding of structure-property relationships. chinesechemsoc.org This synergy allows for a more rational and efficient approach to the design of new porphyrin-based systems. For this compound research, theoretical models can be used to explore the reactivity of its vinyl group, predict the spectroscopic signatures of its various metal complexes, and model its interactions with potential biological targets, thereby guiding future experimental work. scielo.org.mx

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Protoporphyrin IX
This compound dimethyl ester
Heme
Hemoglobin
Chlorophyll
Dipyrromethanes
Biladienes-ac
Acetylene
Ferrocenylethyne
Zinc(II) complex of di-iodoporphyrin
Nickel(II)-porphyrin

Q & A

Basic: What are the key structural features of pemptoporphyrin, and what experimental methods are used to confirm its molecular configuration?

This compound is a porphyrin derivative with a core structure of 1,3,5,8-tetramethyl groups, one vinyl group, and one hydryl group at positions 2 and 4 (or vice versa) in the deuteroporphyrin IX framework . Key methods for structural confirmation include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The vinyl and hydryl groups produce distinct proton signals in deuterochloroform, with resonance patterns differentiating substituent positions .
  • UV-Vis Spectroscopy : Absorption spectra (e.g., Soret and Q-bands) with molar extinction coefficients provide insights into π-conjugation and substituent effects .
  • Chromatographic Purification : Column chromatography on alumina and crystallization from chloroform-methanol ensure purity, critical for reproducible spectral data .

Basic: What synthetic routes are available for preparing this compound derivatives, and how are intermediates validated?

A classical route involves:

Esterification : Formation of this compound dimethyl ester to enhance solubility and stability .

Reduction : Treatment with resorcinol reduces vinyl groups to ethyl, yielding deuteroporphyrin IX dimethyl ester as a key intermediate .
Validation Steps :

  • Melting Point Analysis : Pure this compound dimethyl ester crystallizes with a melting point of 215–218°C .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediate purity .

Advanced: How can researchers resolve spectral discrepancies when analyzing this compound in different solvents or conditions?

Discrepancies in UV-Vis or NMR data often arise from solvent polarity, aggregation, or impurities. Methodological considerations include:

  • Solvent Standardization : Use deuterochloroform for NMR to match historical reference spectra .
  • Concentration Control : Dilute samples to avoid aggregation-induced spectral broadening .
  • Reproducibility Checks : Replicate purification steps (e.g., alumina column) and compare results with published extinction coefficients .

Advanced: How should one design comparative studies to evaluate this compound’s reactivity versus other porphyrins?

Adopt a modified PICO framework tailored for chemical research:

  • Population : this compound and structurally analogous porphyrins (e.g., deuteroporphyrin IX).
  • Intervention : Reactivity under controlled conditions (e.g., photodynamic activity, metal chelation).
  • Comparison : Benchmark against hematoporphyrin or protoporphyrin IX .
  • Outcome : Quantify reaction rates, product yields, or spectroscopic shifts .
    Example : Compare singlet oxygen generation efficiency using laser radiation and photosensitization assays .

Advanced: What strategies are recommended for interpreting contradictory NMR data in this compound derivatives?

Contradictions may stem from tautomerism, stereochemical variations, or impurities. Steps to address this:

Variable Temperature NMR : Identify tautomeric equilibria by observing signal splitting at low temperatures .

Isotopic Labeling : Use deuterated solvents to eliminate solvent proton interference .

Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Research Design: How can systematic literature reviews optimize experimental workflows for this compound studies?

  • Database Selection : Prioritize SciFinder and PubMed using search terms like "this compound synthesis," "porphyrin NMR," and "deuteroporphyrin derivatives" .
  • Inclusion Criteria : Filter studies reporting experimental details (e.g., solvent, column specifications) to ensure reproducibility .
  • Gap Analysis : Identify understudied areas (e.g., catalytic applications) using thematic coding of abstracts .

Data Reporting: What are the minimum metadata requirements for publishing this compound-related findings?

  • Synthesis Protocols : Specify reaction temperatures, solvent grades, and catalyst sources .
  • Spectroscopic Parameters : Report NMR spectrometer frequencies, UV-Vis slit widths, and extinction coefficients .
  • Ethical Compliance : For biological studies, disclose Institutional Review Board (IRB) approvals and sample sourcing .

Methodological Pitfalls: How can researchers avoid common errors in characterizing this compound’s hydryl and vinyl groups?

  • Artifact Avoidance : Use inert atmospheres during synthesis to prevent oxidation of hydryl groups .
  • Peak Assignment : Cross-reference NMR chemical shifts with deuteroporphyrin IX analogs to distinguish vinyl/hydryl signals .
  • Control Experiments : Run blank spectra of solvents and reagents to identify contamination .

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